molecular formula C15H17F3N2O2 B2803859 3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol CAS No. 1597407-59-4

3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol

Cat. No.: B2803859
CAS No.: 1597407-59-4
M. Wt: 314.308
InChI Key: VEAULQKXCJCPRU-NSHDSACASA-N
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Description

3-[(2S)-Piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol (CAS: 1597407-59-4) is a fluorinated azetidine-piperidine hybrid compound with a molecular formula of C₁₅H₁₇F₃N₂O₂ and a molecular weight of 314.3 g/mol . It is a key intermediate in the synthesis of Cobimetinib (GDC-0973/XL518), a clinically approved MEK inhibitor used in cancer therapy . The compound features a stereospecific (2S)-piperidin-2-yl group and a 2,3,4-trifluorobenzoyl moiety, contributing to its structural uniqueness and pharmacological relevance.

Properties

IUPAC Name

[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O2/c16-10-5-4-9(12(17)13(10)18)14(21)20-7-15(22,8-20)11-3-1-2-6-19-11/h4-5,11,19,22H,1-3,6-8H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAULQKXCJCPRU-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol involves several steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluorobenzoyl Group: The trifluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using trifluorobenzoyl chloride and an appropriate catalyst.

    Formation of the Azetidin-3-ol Moiety: The azetidin-3-ol moiety is formed through a cyclization reaction involving a suitable precursor and a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques .

Chemical Reactions Analysis

3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .

Comparison with Similar Compounds

Physical Properties :

  • Boiling point: 474.4±45.0°C (predicted)
  • Density: 1.407±0.06 g/cm³
  • pKa: 13.06±0.20 (indicating moderate basicity) .
  • Solubility: Requires optimization via heating (37°C) and sonication for dissolution in organic solvents like DMSO .

Comparison with Similar Compounds

Structural Analogues in MEK Inhibition

Cobimetinib (GDC-0973/XL518)

  • Structure: Differs by replacing the 2,3,4-trifluorobenzoyl group with a larger 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl moiety.
  • Molecular Formula : C₂₁H₂₁F₃IN₃O₂ (MW: 531.31 g/mol) .
  • Role : Final therapeutic agent (MEK inhibitor), highlighting how structural elaboration enhances target specificity and pharmacokinetics compared to the intermediate .

CAS 934662-91-6

  • Structure: Contains a 3-hydroxyazetidine core linked to a 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl group.
  • Molecular Weight : 531.31 g/mol , identical to Cobimetinib, but distinct in substituent arrangement .
  • Key Difference : Lacks the stereospecific piperidin-2-yl group, underscoring the importance of chirality in drug activity .

Fluorinated Azetidine Derivatives

3-(2,6-Difluorophenyl)azetidin-3-ol HCl

  • Structure : Azetidine ring with 2,6-difluorophenyl substitution.
  • Molecular Formula: C₉H₈F₂NO·HCl (MW: 209.63 g/mol for 100 mg; 263.63 g/mol for 1g) .
  • Application : Sold as a building block for drug discovery; lacks the trifluorobenzoyl group and piperidine ring, reducing complexity and pharmacological relevance compared to the target compound .

Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate HCl

  • Structure : Azetidine with a 4-fluorophenyl group and ester functionality.
  • Key Difference : The carboxylate group modifies solubility and reactivity, making it suitable for synthetic modifications rather than direct biological activity .

Comparative Analysis Table

Compound Molecular Formula MW (g/mol) Key Substituents Application Reference
Target Compound C₁₅H₁₇F₃N₂O₂ 314.3 2,3,4-Trifluorobenzoyl, (2S)-piperidin-2-yl Cobimetinib Intermediate
Cobimetinib (GDC-0973) C₂₁H₂₁F₃IN₃O₂ 531.31 3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino] MEK Inhibitor (Approved Drug)
3-(2,6-Difluorophenyl)azetidin-3-ol HCl C₉H₈F₂NO·HCl 209.63 2,6-Difluorophenyl Synthetic Building Block
CAS 934662-91-6 C₂₁H₂₁F₃IN₃O₂ 531.31 3-Hydroxyazetidine, iodine-substituted aryl MEK Inhibitor Intermediate

Key Differentiators

Fluorine Substitution Pattern :

  • The target compound’s 2,3,4-trifluorobenzoyl group offers distinct electronic and steric effects compared to 2,6-difluorophenyl or 4-fluorophenyl analogues, influencing binding affinity and metabolic stability .

Stereochemistry :

  • The (2S)-piperidin-2-yl group in the target compound is critical for MEK inhibition, as evidenced by Cobimetinib’s clinical success. Racemic mixtures (e.g., CAS 934662-91-6) show reduced efficacy .

Thermodynamic Properties :

  • The target’s higher boiling point (474.4°C ) compared to simpler azetidines (e.g., 3-(2,6-difluorophenyl)azetidin-3-ol HCl ) reflects its complex structure and stability under synthesis conditions .

Biological Activity

3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C15H18ClF3N2O2
  • Molecular Weight : 350.77 g/mol
  • CAS Number : 1597407-59-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperidine and trifluorobenzoyl moieties are crucial for binding to specific receptors or enzymes, influencing cellular pathways.

1. Anticancer Activity

Research has indicated that compounds with similar structural features exhibit promising anticancer properties. For instance, studies on related piperidine derivatives have shown potent inhibition of poly(ADP-ribose) polymerase (PARP), which is critical in DNA repair mechanisms. Inhibition of PARP can lead to increased cytotoxicity in cancer cells, particularly those deficient in BRCA1 and BRCA2 genes .

CompoundTargetIC50 (nM)
This compoundPARP 1TBD
Related Piperidine DerivativePARP 22.1

2. Antiviral Activity

The antiviral potential of similar compounds has been explored extensively. A study focusing on piperidine-substituted thiophenes demonstrated significant antiviral activity against HIV strains with varying resistance profiles. The selectivity index and cytotoxicity were evaluated to establish efficacy and safety profiles .

CompoundVirus TypeEC50 (µM)CC50 (µM)SI (Selectivity Index)
Piperidine derivativeHIV-1TBDTBDTBD

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of a structurally similar compound on BRCA-deficient cancer cells. The results demonstrated a significant reduction in cell viability upon treatment with the compound, correlating with PARP inhibition. The study highlighted the therapeutic potential of targeting DNA repair pathways in cancer treatment .

Case Study 2: Antiviral Screening

In another investigation, a series of piperidine derivatives were screened for their antiviral properties against HIV. The results indicated that modifications in the trifluorobenzoyl group significantly impacted antiviral activity and resistance profiles. This suggests that the structural components of the compound play a critical role in its biological efficacy .

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